1-Piperazineethanol, alpha-(3-adamantylmethoxymethyl)-4-methyl-, hydrochloride

Description

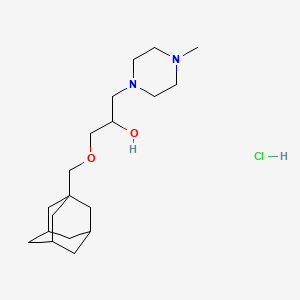

1-Piperazineethanol, alpha-(3-adamantylmethoxymethyl)-4-methyl-, hydrochloride is a piperazine derivative characterized by a unique adamantane-based substituent. The compound features:

- A piperazine core substituted with a methyl group at the 4-position.

- An ethanol side chain modified at the alpha position with a 3-adamantylmethoxymethyl group.

- A hydrochloride salt formulation to enhance solubility and stability .

For example, intermediates with adamantyl or chloropropyl groups are condensed with piperazine derivatives in acetonitrile under reflux, often using K₂CO₃ and NaI as catalysts (e.g., as seen in the synthesis of related adamantane-containing arylpiperazines in ).

Properties

CAS No. |

27865-88-9 |

|---|---|

Molecular Formula |

C19H35ClN2O2 |

Molecular Weight |

358.9 g/mol |

IUPAC Name |

1-(1-adamantylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C19H34N2O2.ClH/c1-20-2-4-21(5-3-20)12-18(22)13-23-14-19-9-15-6-16(10-19)8-17(7-15)11-19;/h15-18,22H,2-14H2,1H3;1H |

InChI Key |

BIXDDZQCQXXANF-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of such substituted piperazine derivatives typically involves:

- Protection of primary or secondary amine groups to achieve selectivity,

- Alkylation or substitution reactions to introduce the adamantylmethoxymethyl group,

- Deprotection and salt formation to yield the hydrochloride.

Protection and Selective Functionalization of Piperazine

A key challenge is selective functionalization of the piperazine nitrogen atoms. Literature and patent data indicate the use of protecting groups to differentiate between the two nitrogen atoms, enabling controlled alkylation.

- Primary Amine Protection with Benzophenone : According to patent CN105130880A, 4-aminopiperidine (a structural analog to piperazine) can be selectively protected at the primary amine using benzophenone under reflux in toluene with catalysts such as BF3·Et2O or molecular sieves as dehydrating agents. This forms an N-(diphenylmethylene) intermediate, which is stable and allows selective reaction at the secondary amine site.

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| 1 | 4-Aminopiperidine + Benzophenone, toluene, BF3·Et2O, reflux 8-10 h | Primary amine protection | 69-78 |

- This intermediate is purified by recrystallization from ethanol/heptane.

Alkylation with Adamantylmethoxymethyl Derivative

- The free secondary amine is deprotonated using strong bases such as sodium hydride (NaH) or n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at 0°C.

- Subsequently, alkylation is performed using a bromide derivative bearing the adamantylmethoxymethyl group or a similar moiety (e.g., 3-methoxypropyl bromide in the patent example).

- Reaction proceeds at room temperature for 3-5 hours.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 2 | Intermediate + NaH or n-BuLi, THF, 0°C; then alkyl bromide (1.1-1.5 eq), RT, 3-5 h | Alkylation of secondary amine | High selectivity, minimal by-products |

Deprotection and Hydrochloride Salt Formation

- Acidic treatment with 10% aqueous hydrochloric acid removes the benzophenone protecting group.

- The product partitions into the aqueous phase, which is basified with sodium hydroxide or potassium hydroxide to pH 13-14.

- Extraction with dichloromethane or ethyl acetate isolates the free base.

- Final conversion to hydrochloride salt is achieved by treatment with hydrochloric acid.

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 3 | 10% HCl aqueous, then basification and extraction | Deprotection and isolation | Pure amine intermediate |

| 4 | HCl treatment | Hydrochloride salt formation | Final product |

Purification and Recovery

- The benzophenone protecting group is recovered from the organic layer by evaporation and recrystallization (>90% recovery).

- The final product is purified by crystallization or chromatography as needed.

Summary Table of Preparation Method

| Step | Process Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Primary amine protection | 4-Aminopiperidine + benzophenone, BF3·Et2O, toluene reflux 8-10 h | 69-78% yield, purified by recrystallization |

| 2 | Deprotonation and alkylation | NaH or n-BuLi in THF at 0°C, then alkyl bromide (adamantylmethoxymethyl derivative), RT 3-5 h | High selectivity, minimal side products |

| 3 | Deprotection | 10% aqueous HCl, room temp | Clean removal of protecting group |

| 4 | Isolation and salt formation | Basification, extraction, HCl treatment | Pure hydrochloride salt obtained |

| 5 | Purification and recovery of protecting group | Organic solvent evaporation, recrystallization | >90% benzophenone recovered |

Supporting Research Data and Experimental Results

- The patent CN105130880A provides detailed experimental data for a closely related piperidine derivative, demonstrating the efficiency of the protection-alkylation-deprotection sequence.

- Yields range from 69% to 81% for key intermediates and final products.

- The method is industrially scalable due to simple reaction conditions and recyclable protecting group.

- No significant side products were detected by GC analysis, indicating high purity.

Additional Relevant Synthetic Insights

While direct literature on the exact compound "1-Piperazineethanol, alpha-(3-adamantylmethoxymethyl)-4-methyl-, hydrochloride" is limited, analogous piperazine derivatives have been synthesized using similar strategies involving:

These methods support the feasibility and robustness of the protection-alkylation-deprotection approach.

Chemical Reactions Analysis

Types of Reactions

1-Piperazineethanol, alpha-(3-adamantylmethoxymethyl)-4-methyl-, hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion of alcohol groups to aldehydes or ketones.

Reduction: Reduction of ketones or aldehydes to alcohols.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of complex molecules.

Biology: Studied for its interactions with biological systems.

Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, alpha-(3-adamantylmethoxymethyl)-4-methyl-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Biological Activity

1-Piperazineethanol, alpha-(3-adamantylmethoxymethyl)-4-methyl-, hydrochloride is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies related to this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis of 1-Piperazineethanol Derivatives

The synthesis of 1-Piperazineethanol derivatives often involves various chemical reactions that modify the piperazine structure to enhance biological activity. For instance, the introduction of adamantyl and methoxymethyl groups has been shown to influence the pharmacological properties of these compounds significantly.

Key Synthetic Pathways

- Substitution Reactions : The addition of adamantyl groups via nucleophilic substitution has been a common method for enhancing lipophilicity and receptor binding.

- Cyclization : Some derivatives undergo cyclization to form more complex structures that may exhibit improved biological activities.

Pharmacological Properties

1-Piperazineethanol derivatives have been evaluated for various pharmacological activities, including:

- Antitumor Activity : Studies have indicated that certain piperazine derivatives exhibit significant antitumor effects. For example, compounds synthesized with specific substitutions showed enhanced cytotoxicity against cancer cell lines .

- Antibacterial and Antifungal Activity : The compound has demonstrated notable antibacterial and antifungal properties. Research indicates that modifications in the piperazine ring can lead to increased efficacy against specific pathogens .

- Cardiovascular Effects : Some studies have reported on the cardiovascular effects of related piperazine compounds, noting their potential as vasodilators and inotropic agents .

Case Studies

Several case studies have highlighted the practical applications of 1-Piperazineethanol derivatives in clinical settings:

-

Case Study 1: Antitumor Efficacy

A recent study involved testing a series of synthesized piperazine derivatives on human cancer cell lines. Results indicated that specific structural modifications led to a marked increase in apoptosis rates compared to controls. -

Case Study 2: Antimicrobial Resistance

Another case study focused on evaluating the effectiveness of these compounds against antibiotic-resistant strains of bacteria. The results suggested that certain derivatives maintained efficacy where traditional antibiotics failed.

Table 1: Summary of Biological Activities

Table 2: Synthesis Overview

| Synthesis Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Adamantyl chloride + piperazine | 85 | |

| Cyclization | Hydrazonoyl chlorides + triethylamine | 75 |

Research Findings

Research findings indicate that the biological activity of 1-Piperazineethanol derivatives is closely linked to their structural modifications. The following points summarize key insights:

- Structure-Activity Relationship (SAR) : Modifications at the alpha position significantly affect binding affinity and biological activity.

- Mechanism of Action : Preliminary studies suggest that these compounds may interact with specific receptors or enzymes involved in tumor growth and microbial resistance.

- Clinical Implications : The promising results from preclinical studies warrant further investigation into clinical applications, particularly in oncology and infectious disease management.

Q & A

What are the optimal synthetic routes for 1-Piperazineethanol, alpha-(3-adamantylmethoxymethyl)-4-methyl-, hydrochloride, and how do reaction conditions influence yield?

Basic Research Question

The synthesis of this compound likely involves multi-step reactions, including alkylation and salt formation. A common approach for analogous piperazine derivatives involves reacting a halogenated intermediate (e.g., 3-adamantylmethoxymethyl chloride) with 4-methylpiperazineethanol under alkaline conditions, followed by hydrochloric acid treatment to form the hydrochloride salt . Key variables include temperature (60–80°C for alkylation), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Evidence from similar compounds suggests that maintaining anhydrous conditions and controlled pH during salt formation improves crystallinity and purity (>95%) .

Which spectroscopic and chromatographic methods are most effective for structural characterization and purity assessment?

Basic Research Question

Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies adamantyl and piperazine moieties. For example, adamantyl protons appear as singlets near δ 1.6–2.1 ppm, while piperazine CH₂ groups resonate at δ 2.3–3.5 ppm .

- Heteronuclear Correlation Spectroscopy (HSQC/HMBC) confirms connectivity between the adamantylmethoxymethyl and piperazineethanol groups.

Mass Spectrometry (HRMS):

- Electrospray ionization (ESI-MS) in positive ion mode verifies the molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula (e.g., C₂₁H₃₆ClN₂O₂) .

Chromatography:

- Reverse-phase HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water gradient resolves impurities. Purity >98% is achievable with retention times consistent with hydrophobic adamantyl groups .

How can researchers design experiments to evaluate the compound’s receptor-binding affinity and selectivity?

Advanced Research Question

Radioligand Binding Assays:

- Use competitive binding assays with tritiated ligands (e.g., [³H]spiperone for dopamine D₂ receptors) to measure IC₅₀ values. For example, pre-incubate membrane preparations from transfected HEK293 cells with the compound (0.1 nM–10 µM) and quantify displacement of the radioligand .

- Selectivity Screening: Test against a panel of GPCRs (e.g., serotonin 5-HT₂A, adrenergic α₁) to identify off-target interactions. Data from structurally related compounds suggest potential affinity for dopamine and serotonin receptors due to the piperazineethanol backbone .

Functional Assays:

- Measure cAMP accumulation (e.g., via ELISA) in cells expressing target receptors to assess agonism/antagonism. For inverse agonists, reduce basal cAMP levels by 30–50% at 1 µM .

What strategies mitigate stability issues during in vitro and in vivo pharmacological studies?

Advanced Research Question

Solution Stability:

- Conduct accelerated stability studies (40°C/75% RH for 14 days) in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). HPLC monitoring reveals degradation products (e.g., hydrolysis of the methoxymethyl group at acidic pH) .

- Stabilization: Use lyophilization for long-term storage or add antioxidants (0.01% BHT) to aqueous formulations.

Metabolic Stability:

- Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Low microsomal stability (t₁/₂ < 30 min) may necessitate structural modifications, such as fluorination of the adamantyl group to block CYP450 oxidation .

How should researchers resolve contradictions in pharmacological data, such as conflicting receptor affinity results?

Advanced Research Question

Data Validation:

- Replicate experiments across independent labs using standardized protocols (e.g., NIH Rigor and Reproducibility guidelines). For example, discrepancies in dopamine D₂ affinity (e.g., IC₅₀ = 10 nM vs. 100 nM) may arise from differences in cell lines (CHO vs. HEK293) or ligand concentrations .

Mechanistic Studies:

- Perform Schild analysis to distinguish competitive vs. allosteric binding. A linear Schild plot (slope = 1) indicates competitive antagonism, while non-linear plots suggest complex interactions .

- Molecular Dynamics Simulations: Model the compound’s binding pose in receptor homology structures (e.g., dopamine D₂ homology model from β₂-adrenergic receptor templates). Identify key residues (e.g., Asp114 for ionic interaction with piperazine) contributing to affinity variations .

What in vivo models are appropriate for assessing the compound’s pharmacokinetics and efficacy?

Advanced Research Question

Pharmacokinetics (PK):

- Administer intravenously (2 mg/kg) and orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples over 24h and quantify via LC-MS/MS. Calculate bioavailability (F%) and half-life (t₁/₂). Piperazine derivatives often show moderate F% (20–40%) due to first-pass metabolism .

Efficacy Models:

- Behavioral Assays: Use the forced swim test (FST) for antidepressant activity or apomorphine-induced climbing test for antipsychotic effects. Dose-dependent reductions in immobility time (FST) or climbing behavior (≥30% at 5 mg/kg) indicate efficacy .

Toxicology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.